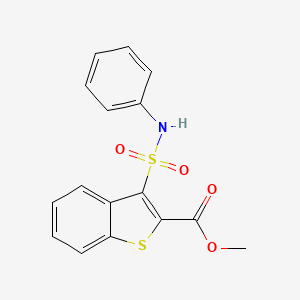

Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate

Description

Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate is a benzothiophene derivative featuring a sulfamoyl (SO₂NH) linkage at the 3-position and a methyl ester at the 2-position. This compound belongs to a broader class of sulfur-containing heterocycles, which are of interest in medicinal chemistry and materials science due to their diverse reactivity and biological activity. The phenylsulfamoyl group distinguishes it from closely related analogs, such as those with amino (NH) or substituted amino groups at the 3-position .

Properties

IUPAC Name |

methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO4S2/c1-21-16(18)14-15(12-9-5-6-10-13(12)22-14)23(19,20)17-11-7-3-2-4-8-11/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGMNUYMIGCKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and benzene derivatives.

Introduction of the Phenylsulfamoyl Group: The phenylsulfamoyl group can be introduced via sulfonation reactions using phenylsulfonyl chloride and appropriate amines.

Esterification: The carboxylate ester group is introduced through esterification reactions involving carboxylic acids and methanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The phenylsulfamoyl group can interact with enzymes or receptors, modulating their activity. The benzothiophene core may also play a role in binding to specific proteins or nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s structural analogs differ primarily in the substituents at the 3-position of the benzothiophene core. Key variations include:

- Amino derivatives: e.g., Methyl 3-[(4-methoxyphenyl)amino]-1-benzothiophene-2-carboxylate (3a) .

- Nitro-substituted derivatives: e.g., Methyl 3-[(4-nitrophenyl)amino]-1-benzothiophene-2-carboxylate (3i) .

- Sulfamoyl derivatives : e.g., Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 932520-41-7) and Methyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (CAS 899977-35-6) .

Table 1: Comparative Physical Properties

Key Observations:

- Electron-donating groups (e.g., methoxy in 3a) improve yields (86%) compared to electron-withdrawing nitro groups (60% for 3i) .

Spectroscopic and Analytical Data

- NMR Spectroscopy: Amino derivatives show NH protons as broad singlets at δ 8.5–9.5 ppm in $ ^1H $-NMR . Sulfamoyl derivatives are expected to display distinct NH signals (δ 7.5–8.5 ppm) and characteristic $ ^{19}F $-NMR shifts for fluoro-substituted analogs (e.g., δ -110 to -115 ppm for 3c) .

- IR Spectroscopy: Sulfamoyl compounds exhibit strong S=O stretches at ~1150–1350 cm$ ^{-1} $, absent in amino derivatives .

Biological Activity

Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate (CAS No. 899965-94-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H13NO4S2

- Molecular Weight : 347.4 g/mol

- IUPAC Name : Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate

The compound features a benzothiophene core, which is known for its pharmacological versatility, and a sulfonamide group that enhances its biological activity.

Antimicrobial Activity

Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate has demonstrated notable antimicrobial properties. Research indicates that derivatives of benzothiophene, including this compound, exhibit significant activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (Mtb) .

- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 0.91 to 2.83 μg/mL against both active and dormant forms of Mtb .

Anticancer Properties

The compound's potential as an anticancer agent has also been investigated. Benzothiophene derivatives are known to interact with specific molecular targets involved in cancer progression.

- Selectivity Index : Compounds with selectivity index (SI) values greater than 10 are considered non-toxic to human cells while exhibiting potent activity against cancer cell lines . Methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate has shown promising results in this regard.

The biological activity of methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Molecular docking studies suggest that the compound binds effectively to enzymes such as DprE1, crucial for the survival of Mtb .

- Radical Scavenging Activity : The compound exhibits antioxidant properties, which may contribute to its overall therapeutic effect against oxidative stress-related diseases .

Study on Antitubercular Activity

A significant study focused on the synthesis and evaluation of benzo[b]thiophenes, including methyl 3-(phenylsulfamoyl)-1-benzothiophene-2-carboxylate, revealed its efficacy against both active and dormant Mtb strains. The study highlighted:

- In vitro Efficacy : The compound showed effective inhibition of Mtb with low cytotoxicity against human cell lines .

- Comparison with Established Drugs : Its activity was compared favorably with standard antitubercular drugs like Rifampicin (RIF) and Isoniazid (INH), indicating potential for development as a novel therapeutic agent.

Summary of Biological Activities

| Activity Type | Observations | MIC Values |

|---|---|---|

| Antimicrobial | Effective against Mtb | 0.91 - 2.83 μg/mL |

| Anticancer | High selectivity index | SI > 10 |

| Antioxidant | Radical scavenging potential | EC50 = 20 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.